molecular formula C5H9BrO3 B14407043 Acetic acid;3-bromoprop-1-en-2-ol CAS No. 87764-02-1

Acetic acid;3-bromoprop-1-en-2-ol

Cat. No.: B14407043
CAS No.: 87764-02-1
M. Wt: 197.03 g/mol
InChI Key: GOMUQUQIUZBXBK-UHFFFAOYSA-N
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Description

Acetic acid;3-bromoprop-1-en-2-ol is an organic compound that combines the properties of acetic acid and a brominated allylic alcohol. This compound is of interest due to its unique structure, which includes a bromine atom attached to a propene chain and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-bromoprop-1-en-2-ol can be achieved through several methods. One common approach involves the bromination of allylic alcohols using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a peroxide . This method ensures selective bromination at the allylic position, producing 3-bromoprop-1-en-2-ol. The subsequent reaction with acetic acid can be facilitated under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-bromoprop-1-en-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The double bond in the propene chain can be reduced to form saturated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;3-bromoprop-1-en-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;3-bromoprop-1-en-2-ol exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.

    Acetic acid;3-chloroprop-1-en-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Bromo-2-propen-1-ol: Similar but without the acetic acid moiety, affecting its solubility and reactivity.

Uniqueness

Acetic acid;3-bromoprop-1-en-2-ol is unique due to its combination of a brominated allylic alcohol and acetic acid, providing a distinct set of chemical properties and reactivity patterns that are valuable in various applications.

Properties

CAS No.

87764-02-1

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

acetic acid;3-bromoprop-1-en-2-ol

InChI

InChI=1S/C3H5BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h5H,1-2H2;1H3,(H,3,4)

InChI Key

GOMUQUQIUZBXBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=C(CBr)O

Origin of Product

United States

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